molecular formula C19H13N3O3S B10980474 N-[3-cyano-4-(4-methylphenyl)thiophen-2-yl]-4-nitrobenzamide

N-[3-cyano-4-(4-methylphenyl)thiophen-2-yl]-4-nitrobenzamide

Cat. No.: B10980474
M. Wt: 363.4 g/mol
InChI Key: WJAZXKGJRDVMBI-UHFFFAOYSA-N
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Description

N-[3-cyano-4-(4-methylphenyl)thiophen-2-yl]-4-nitrobenzamide is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene compounds are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique structural properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-cyano-4-(4-methylphenyl)thiophen-2-yl]-4-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, a cyanoacetamide, and elemental sulfur.

    Substitution Reactions: The thiophene ring is then functionalized with a cyano group and a 4-methylphenyl group through nucleophilic substitution reactions.

    Coupling with Nitrobenzamide: The final step involves coupling the substituted thiophene with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-cyano-4-(4-methylphenyl)thiophen-2-yl]-4-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or catalytic hydrogenation can reduce the nitro group to an amine.

    Substitution: The cyano and nitro groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[3-cyano-4-(4-methylphenyl)thiophen-2-yl]-4-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its structural similarity to biologically active thiophene derivatives.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells, due to its electronic properties.

Mechanism of Action

The mechanism of action of N-[3-cyano-4-(4-methylphenyl)thiophen-2-yl]-4-nitrobenzamide depends on its specific application:

    Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. For example, it could inhibit kinases or modulate estrogen receptors, leading to therapeutic effects.

    Material Science: In electronic applications, the compound’s conjugated system allows for efficient charge transport, making it suitable for use in organic semiconductors.

Comparison with Similar Compounds

Similar Compounds

    N-[3-cyano-4-(4-methylphenyl)thiophen-2-yl]-4-aminobenzamide: Similar structure but with an amino group instead of a nitro group, potentially altering its reactivity and biological activity.

    N-[3-cyano-4-(4-methylphenyl)thiophen-2-yl]-4-methoxybenzamide: Contains a methoxy group, which may influence its electronic properties and solubility.

Uniqueness

N-[3-cyano-4-(4-methylphenyl)thiophen-2-yl]-4-nitrobenzamide is unique due to the combination of its functional groups, which confer specific reactivity and potential applications. The presence of both cyano and nitro groups allows for diverse chemical modifications, making it a versatile compound for various research and industrial purposes.

Properties

Molecular Formula

C19H13N3O3S

Molecular Weight

363.4 g/mol

IUPAC Name

N-[3-cyano-4-(4-methylphenyl)thiophen-2-yl]-4-nitrobenzamide

InChI

InChI=1S/C19H13N3O3S/c1-12-2-4-13(5-3-12)17-11-26-19(16(17)10-20)21-18(23)14-6-8-15(9-7-14)22(24)25/h2-9,11H,1H3,(H,21,23)

InChI Key

WJAZXKGJRDVMBI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=C2C#N)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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